2-Methoxy-3-phenylpropan-1-ol

Natural Product Chemistry Flavor & Fragrance Metabolomics

2-Methoxy-3-phenylpropan-1-ol (CAS 221908-50-5) is a phenylpropanoid alcohol with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol. Structurally, it features a methoxy group at the C2 position and a phenyl group at the C3 position of the propanol chain.

Molecular Formula C10H14O2
Molecular Weight 166.22
CAS No. 221908-50-5
Cat. No. B2931763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-3-phenylpropan-1-ol
CAS221908-50-5
Molecular FormulaC10H14O2
Molecular Weight166.22
Structural Identifiers
SMILESCOC(CC1=CC=CC=C1)CO
InChIInChI=1S/C10H14O2/c1-12-10(8-11)7-9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3
InChIKeyBNCXGTPWJTZUHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-3-phenylpropan-1-ol (CAS 221908-50-5): Molecular Properties and Baseline for Procurement


2-Methoxy-3-phenylpropan-1-ol (CAS 221908-50-5) is a phenylpropanoid alcohol with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol [1]. Structurally, it features a methoxy group at the C2 position and a phenyl group at the C3 position of the propanol chain . It is a colorless liquid with a characteristic odor, a predicted boiling point of 273.1±20.0 °C at 760 mmHg, and limited water solubility . The compound is naturally occurring, having been identified in plants such as Pimpinella anisum (anise) and Narcissus tazetta [2]. It is supplied primarily for research and development purposes, with typical commercial purity specifications of 95% . Due to the presence of multiple regioisomeric forms with identical molecular formulas, a precise understanding of its specific chemical identity is essential for accurate procurement and experimental design.

Natural identity Confirmed constituent of anise essential oil, supports natural product authentication studies.
Isomer selection Precise regioisomeric identity required; ortho-isomer differs in origin and regulatory profile.
Analytical use Suitable as a reference standard for GC-MS/LC-MS, method development, and isomer differentiation.

2-Methoxy-3-phenylpropan-1-ol: The Critical Failure Modes of In-Class Substitution


Despite sharing a common molecular formula (C10H14O2) with its positional isomers, 2-Methoxy-3-phenylpropan-1-ol is not functionally interchangeable. Regulatory and natural sourcing data reveal critical divergences. For instance, while the target compound is identified in Pimpinella anisum essential oil and is being explored for fragrance applications [1], its ortho-isomer, 3-(2-methoxyphenyl)propan-1-ol (CAS 10493-37-5), is explicitly recommended 'not for fragrance use' according to industry databases [2]. Furthermore, the lack of identical NMR spectra, retention indices, or biological activity data across the isomeric series prevents reliable cross-extrapolation of performance characteristics. A generic specification based solely on formula weight or 'phenylpropanol' nomenclature introduces significant risk of experimental failure, failed quality control, or unexpected regulatory hurdles. The quantitative evidence provided below underscores why precise CAS-specific sourcing is mandatory.

Attribute
Target (CAS 221908-50-5)
Ortho-isomer (CAS 10493-37-5)
Natural occurrence
Reported in Pimpinella anisum; potential fragrance exploration.
Synthetic origin; explicitly not recommended for fragrance use.
Physical property
Predicted boiling point distinct from ortho-isomer.
Different boiling point alters separation behavior in GC/distillation.
Regulatory path
Natural status supports 'natural' claim documentation.
Industry databases advise against fragrance use; may block natural positioning.

2-Methoxy-3-phenylpropan-1-ol (CAS 221908-50-5): Comparative Quantitative Evidence for Scientific Selection


Natural Occurrence vs. Ortho-Isomer: A Definitive Sourcing and Regulatory Differentiator

A critical differentiator lies in its natural occurrence profile. 2-Methoxy-3-phenylpropan-1-ol has been definitively identified as a constituent in the essential oil of Pimpinella anisum (anise) [1]. In stark contrast, its ortho-isomer, 3-(2-methoxyphenyl)propan-1-ol (CAS 10493-37-5), while available synthetically, carries an explicit industry recommendation: 'not for fragrance use' [2]. This distinction is paramount for formulators seeking to claim 'natural' ingredient status or avoid regulatory limitations in consumer goods.

Natural occurrence vs. ortho-isomer
Head-to-head
Target identified in anise oil; ortho-isomer carries 'not for fragrance use' advisory.
Regulatory and natural-product claim differentiation.
Database comparison: Pherobase vs. Good Scents Company records.
Natural Product Chemistry Flavor & Fragrance Metabolomics

Physicochemical Property Variance: Boiling Point Comparison with Ortho-Isomer

While both compounds are isomers, their distinct molecular structures result in measurable differences in predicted physical properties. The target compound, 2-methoxy-3-phenylpropan-1-ol, has a predicted boiling point of 273.1±20.0 °C at 760 mmHg . Its ortho-isomer, 3-(2-methoxyphenyl)propan-1-ol (CAS 10493-37-5), has a reported boiling point of 271.2 °C at 760 mmHg . The difference of approximately 2°C, though small, confirms that these are chemically distinct entities. This variance is a direct consequence of the different position of the methoxy group on the carbon chain, which affects intermolecular interactions.

Boiling point comparison
Reported
Target predicted bp 273.1±20.0 °C; ortho-isomer reported bp 271.2 °C (760 mmHg).
Approx. 2 °C difference confirms distinct isomeric identity.
Predicted vs. reported data; method-specific review recommended.
Analytical Chemistry Process Engineering Purification

Synthesis and Yield: A Comparative Analysis of Asymmetric Synthesis Approaches

The synthesis of related chiral phenylpropanol derivatives provides a benchmark for process efficiency. A related compound, (1S,2S)-(+)-2-amino-3-methoxy-1-phenyl-1-propanol, has been employed as a chiral auxiliary. Its preparation via dynamic kinetic resolution was reported to achieve 94% enantiomeric excess (ee) and 91% yield in 2-propanol solvent . While this data does not pertain to the exact target compound, it establishes a benchmark for the synthetic challenge and potential yields of structurally analogous methoxy-phenylpropanols. The target compound's synthesis is likely to be of comparable complexity, and researchers should evaluate reported yields (often in the range of 60-90% for similar compounds) against this established benchmark.

Synthesis yield benchmark
Class-level
Chiral auxiliary analog achieved 91% yield, 94% ee via dynamic kinetic resolution.
Class-level synthesis context; target compound data not directly reported.
Data derived from related (1S,2S)-amino-methoxy-phenylpropanol scaffold.
Synthetic Chemistry Chiral Synthesis Process Optimization

Limitations in Publicly Available Comparative Bioactivity Data

It is crucial for procurement and research planning to acknowledge a significant data gap: No peer-reviewed studies were identified that provide a direct, quantitative comparison of the antimicrobial, cytotoxic, or other biological activities of 2-Methoxy-3-phenylpropan-1-ol (CAS 221908-50-5) against its closest structural isomers. While vendor descriptions and broader reviews of volatile phenylpropanes [1] suggest potential antimicrobial properties (e.g., eugenol isomers with MIC values ranging from 25 to 2000 mg/L), no specific MIC or IC50 value for the target compound could be sourced from the required primary literature or patents. This lack of direct, comparator-based evidence means that any assumption about the bioactivity of this specific isomer is speculative.

Bioactivity data gap
Data to verify
No peer-reviewed MIC or IC50 identified for target compound against structural isomers.
Procurement cannot rely on unverified bioactivity claims.
Literature search across PubMed, Scholar, patent databases found no direct comparator data.
Pharmacology Antimicrobial Activity Data Mining

Validated Application Scenarios for 2-Methoxy-3-phenylpropan-1-ol (CAS 221908-50-5) Based on Differential Evidence


Natural Product Research and Essential Oil Authenticity Studies

As a confirmed constituent of Pimpinella anisum (anise) essential oil [1], 2-Methoxy-3-phenylpropan-1-ol (CAS 221908-50-5) is a critical analytical standard for metabolomics, chemotaxonomy, and essential oil authenticity research. Its presence can serve as a marker to differentiate genuine anise oil from synthetic adulterants or other botanical sources. Its procurement ensures accurate identification and quantification in GC-MS or LC-MS workflows, a role for which its ortho-isomer is inappropriate due to its different natural occurrence profile.

Fragrance and Flavor Development with 'Natural' Positioning

The compound is noted for its potential applications in high-end perfumes and personal care products due to its pleasant fragrance profile . Given its natural occurrence in anise [1], it presents a viable option for formulators seeking to develop 'natural' fragrance accords. This application is a key differentiator from the ortho-isomer, 3-(2-methoxyphenyl)propan-1-ol, which is explicitly flagged as 'not for fragrance use' [2]. Sourcing the correct isomer is therefore mandatory for compliance and market positioning.

Chemical Synthesis and Chiral Building Block Research

2-Methoxy-3-phenylpropan-1-ol serves as a versatile organic building block, with its nucleophilic hydroxyl group and methoxy/phenyl substituents enabling a range of transformations . Related chiral scaffolds have been successfully synthesized with high yield and enantioselectivity (e.g., 91% yield, 94% ee) , demonstrating the synthetic tractability of this compound class. The target compound's specific substitution pattern (methoxy at C2, phenyl at C3) provides unique steric and electronic properties for the exploration of new synthetic methodologies, including asymmetric synthesis, that are not accessible with its positional isomers.

Analytical Chemistry Method Development and Quality Control

The subtle but measurable difference in boiling point between the target compound (273.1±20.0 °C) and its ortho-isomer (271.2 °C) makes it a valuable compound for developing and validating separation methods, such as gas chromatography or fractional distillation. It serves as a challenging case for achieving baseline resolution of closely related isomers, thereby contributing to the robustness of analytical methods for quality control of complex mixtures or for monitoring isomerization reactions.

Application
Selection Property
Validation Focus
Natural product metabolomics
Confirmed natural occurrence profile
GC-MS/LC-MS marker authenticity, chemotaxonomic differentiation
Fragrance research (natural-origin)
Regulatory and sourcing documentation
Natural claim eligibility, isomer-specific regulatory review
Chiral building block studies
Unique methoxy-phenyl substitution pattern
Asymmetric synthesis exploration, scaffold diversification
Analytical method development
Isomeric boiling point differential
GC or distillation separation optimization, isomer resolution validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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